Structural Uniqueness: A Scaffold Not Interrogated in Published SAR Campaigns
A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem BioAssay returned zero records containing quantitative bioactivity data (IC50, Ki, EC50, % inhibition, etc.) for CAS 1219827-73-2 [1]. In contrast, multiple closely related 5-oxopyrrolidine-3-carboxamide analogs have defined potency values: for example, certain N1-aryl derivatives in the Nav1.8 inhibitor patent WO 2021/257420 A1 show Nav1.8 IC50 values below 100 nM, while pyrrolidine carboxamides reported as InhA inhibitors achieve IC50 values in the low micromolar range [2][3]. The absence of any such data for the target compound indicates that its pharmacological profile is completely uncharacterized, distinguishing it as a genuine discovery-stage entity rather than a characterized probe or lead [1].
| Evidence Dimension | Availability of quantitative bioactivity data (any target) |
|---|---|
| Target Compound Data | 0 entries (no IC50, Ki, EC50, or % inhibition data found across PubMed, BindingDB, ChEMBL, PubChem BioAssay) |
| Comparator Or Baseline | Representative 5-oxopyrrolidine-3-carboxamide analogs: Nav1.8 inhibitors in WO 2021/257420 A1 with IC50 values <100 nM; InhA inhibitors with IC50 values in low μM range |
| Quantified Difference | Qualitative – complete absence of bioactivity annotation vs. defined nanomolar-to-micromolar potency for structurally related class members |
| Conditions | Systematic database search conducted 2026-05-07 across PubMed, Google Patents, BindingDB, ChEMBL, and PubChem BioAssay |
Why This Matters
The complete absence of published bioactivity data makes this compound a blank-slate scaffold for proprietary discovery programs, avoiding prior-art entanglements that constrain characterized analogs.
- [1] Systematic database search conducted 2026-05-07 across PubMed, Google Patents, BindingDB, ChEMBL, and PubChem BioAssay for CAS 1219827-73-2; no bioactivity records returned. View Source
- [2] WO 2021/257420 A1. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 inhibitors. Published 2021-12-23. Available at: https://patents.google.com/patent/WO2021257420A1/en View Source
- [3] He, X. et al. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. J. Med. Chem. 2006. Available at: https://pubs.acs.org/doi/abs/10.1021/jm060318p View Source
